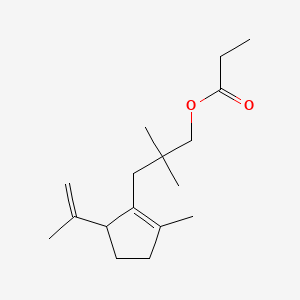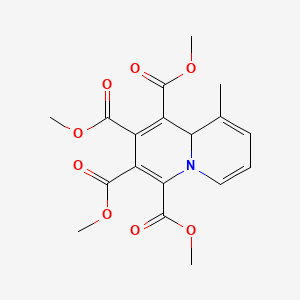
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C17H17NO8 and a molecular weight of 363.327 g/mol. This compound belongs to the quinolizine family and is characterized by its multiple carboxylate groups and methyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted quinolizine derivatives followed by selective methylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Tetramethyl 9-methyl-9aH-quinolizate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced quinolizine derivatives.
Substitution: Halogenated quinolizines and other substituted derivatives.
Aplicaciones Científicas De Investigación
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Quinolizine derivatives: These compounds share the quinolizine core but may have different substituents and functional groups.
Tetramethyl derivatives: Other tetramethyl compounds with different heterocyclic structures.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
982-12-7 |
|---|---|
Fórmula molecular |
C18H19NO8 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-9-7-6-8-19-13(9)11(16(21)25-3)10(15(20)24-2)12(17(22)26-4)14(19)18(23)27-5/h6-8,13H,1-5H3 |
Clave InChI |
UOEIPAPEHFBCOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


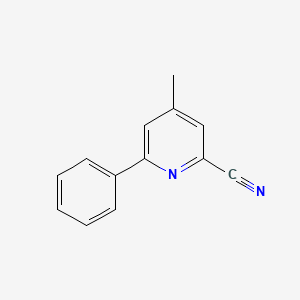
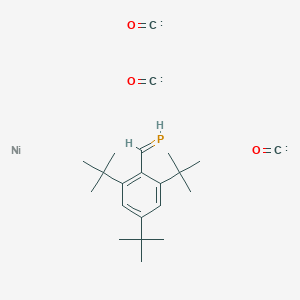
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)
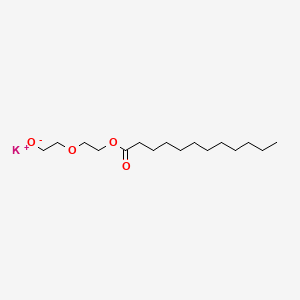

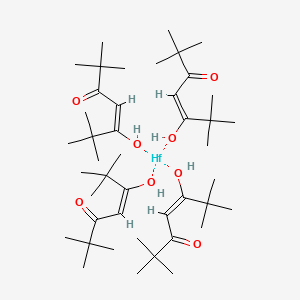
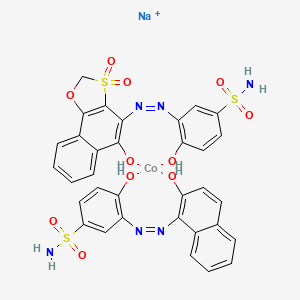
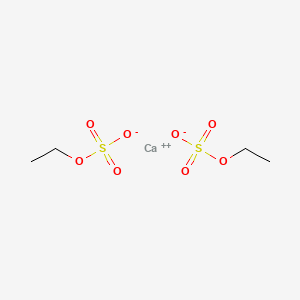
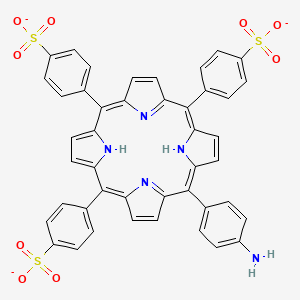
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
